molecular formula C16H16N5NaO7S2 B193837 Cefotaxime sodium CAS No. 64485-93-4

Cefotaxime sodium

货号: B193837
CAS 编号: 64485-93-4
分子量: 477.5 g/mol
InChI 键: AZZMGZXNTDTSME-UAGKDTLGSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly useful in treating severe infections such as meningitis, sepsis, pneumonia, urinary tract infections, and gonorrhea . This compound works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .

准备方法

Synthetic Routes and Reaction Conditions: Cefotaxime sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid to form cefotaxime acid. This is followed by the esterification of the carboxyl group with acetoxymethyl bromide to yield cefotaxime .

Industrial Production Methods: In industrial settings, this compound is produced by treating cefotaxime acid with sodium hydroxide in an aqueous solvent such as methanol, ethanol, or acetone. The reaction is carried out in the presence of sodium ions to form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学研究应用

Clinical Applications

Cefotaxime sodium is utilized in various clinical scenarios, including:

  • Lower Respiratory Tract Infections : Effective in treating pneumonia caused by Streptococcus pneumoniae and other pathogens, with clinical cure rates exceeding 90% in trials .
  • Genitourinary Infections : Used for urinary tract infections caused by Escherichia coli and Klebsiella species .
  • Meningitis : Administered for bacterial meningitis, demonstrating significant efficacy against common pathogens .
  • Sepsis : Employed in the treatment of sepsis caused by multiple organisms, including Staphylococcus aureus and E. coli .
  • Surgical Prophylaxis : Often given before surgical procedures to prevent postoperative infections .

Table 1: Efficacy of this compound in Clinical Trials

Infection TypeStudy PopulationClinical Cure Rate (%)References
Lower Respiratory Infections656 patients93.9
MeningitisVaries>90
Urinary Tract InfectionsVaries95
SepsisVaries85-90

Case Studies

  • Case Study: Cefotaxime in Septic Shock
    • A study involving 95 patients with septic shock assessed the combination of etimicin sulfate and this compound versus cefotaxime alone. The results indicated improved outcomes in the combination group, highlighting cefotaxime's role in severe infections .
  • Case Study: Acute Intravascular Hemolysis
    • A reported case of acute intravascular hemolysis in a newborn following cefotaxime-sulbactam treatment underscores the importance of monitoring adverse reactions, particularly in vulnerable populations .

Pharmacokinetics and Safety

This compound is administered via injection and exhibits rapid absorption and distribution throughout the body. Its pharmacokinetic profile indicates a half-life suitable for effective dosing schedules, typically every 8 to 12 hours depending on the severity of the infection .

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Half-Life1-2 hours
Peak Plasma Levels30-60 minutes post-injection
Volume of Distribution0.3 L/kg

作用机制

Cefotaxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This disruption in cell wall synthesis leads to cell lysis and ultimately the death of the bacteria .

相似化合物的比较

Cefotaxime sodium’s unique combination of broad-spectrum activity and resistance to beta-lactamases makes it a valuable antibiotic in the treatment of severe bacterial infections.

属性

CAS 编号

64485-93-4

分子式

C16H16N5NaO7S2

分子量

477.5 g/mol

IUPAC 名称

sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1

InChI 键

AZZMGZXNTDTSME-UAGKDTLGSA-M

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

手性 SMILES

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

规范 SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

外观

White Solid

熔点

> 165°C

Key on ui other cas no.

64485-93-4

Pictograms

Irritant; Health Hazard

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

63527-52-6 (Parent)

溶解度

68.2 [ug/mL] (The mean of the results at pH 7.4)

同义词

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime sodium
Reactant of Route 2
Reactant of Route 2
Cefotaxime sodium
Reactant of Route 3
Reactant of Route 3
Cefotaxime sodium
Reactant of Route 4
Cefotaxime sodium
Reactant of Route 5
Reactant of Route 5
Cefotaxime sodium
Reactant of Route 6
Cefotaxime sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。